Thiophene-based analogs are of interest to a growing number of scientists as potential biologically active compounds.
The synthesis of thiophene derivatives involves heterocyclization of various substrates.
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors.
4-Chlorophenol is a precursor to quinizarin, a commercial dye.
The resulting quinizarin is used as a dye in various industrial applications.
The resulting acetyl chloride is used in a variety of organic synthesis applications.
4-Chlorophenol is an organic compound with the formula C6H4ClOH. It is one of three monochlorophenol isomers.
It once was produced on a large scale as a precursor to hydroquinone.
Acetyl chloride is an acyl chloride derived from acetic acid (CH3COOH). It belongs to the class of organic compounds called acid halides.
[(4-Chlorophenyl)thio]acetyl chloride consists of three main structural components:
The compound has a molecular weight of 235.12 g/mol . Its structure combines the reactivity of an acid chloride with the electronic properties of a chlorinated aromatic ring, making it useful in various chemical transformations.
As mentioned earlier, there is no documented information on the specific mechanism of action of this compound in any biological system.
[(4-Chlorophenyl)thio]acetyl chloride can participate in several types of reactions:
While specific biological activity data for [(4-Chlorophenyl)thio]acetyl chloride is limited, compounds with similar structural features have shown various biological effects. The presence of the chlorophenyl group and the thioether linkage suggests potential for interactions with biological targets.
[(4-Chlorophenyl)thio]acetyl chloride finds applications in:
The compound's structure suggests several potential interaction modes:
Several compounds share structural similarities with [(4-Chlorophenyl)thio]acetyl chloride:
The uniqueness of [(4-Chlorophenyl)thio]acetyl chloride lies in its specific combination of functional groups, which allows for selective reactivity and potential applications in various fields of chemistry and materials science .
[(4-Chlorophenyl)thio]acetyl chloride emerged as a specialized acyl chloride derivative during late 20th-century advancements in heterocyclic chemistry. While its exact discovery timeline remains undocumented, its synthesis aligns with methodologies developed for analogous thioether-containing acyl chlorides. Early synthetic routes leveraged reactions between 4-chlorothiophenol and chloroacetyl chloride, facilitated by chlorodehydrating agents like thionyl chloride (SOCl₂). The compound’s development paralleled growing interest in sulfur-containing organic reagents, particularly for pharmaceutical and materials science applications.
This compound occupies a critical niche in synthetic organic chemistry due to its dual functionality: the electrophilic acyl chloride group and the electron-deficient 4-chlorophenylthio moiety. These features enable its use in:
Its versatility is underscored by its role in synthesizing bioactive molecules, including antiviral and antimicrobial agents.
Molecular Formula: C₈H₆Cl₂OS
Molecular Weight: 221.104 g/mol
IUPAC Name: 2-(4-Chlorophenyl)sulfanylacetyl chloride
The compound belongs to the acyl chloride class and is further subclassified as a thioether-functionalized acid chloride. Its planar geometry, confirmed by spectroscopic data, allows for predictable reactivity in stereoselective syntheses.
[(4-Chlorophenyl)thio]acetyl chloride possesses the molecular formula C8H6Cl2OS, representing a complex organosulfur compound containing both aromatic and acyl chloride functionalities [2] [3]. The compound exhibits a molecular weight of 221.1 grams per mole, which reflects the presence of two chlorine atoms, one sulfur atom, and one oxygen atom within its eight-carbon framework [2] [4]. This molecular weight places the compound in the category of moderately heavy organic molecules, with the chlorine substituents contributing significantly to its overall mass [3] [4].
The molecular composition indicates a carbon-to-heteroatom ratio that suggests considerable polarity and reactivity potential [2] [3]. The presence of multiple electronegative elements, particularly the two chlorine atoms and the oxygen atom, creates a compound with substantial electronic asymmetry [4]. The sulfur atom serves as a bridging element between the aromatic ring system and the reactive acyl chloride group, providing unique structural characteristics [2].
The compound is officially registered under CAS Registry Number 7031-25-6, which serves as its unique identifier in chemical databases and regulatory systems [2] [3] [4]. This registration number facilitates unambiguous identification across various chemical information systems and ensures proper cataloging in scientific literature [3] [4]. The systematic naming conventions recognize this compound as 2-((4-chlorophenyl)thio)acetyl chloride, reflecting its structural organization according to International Union of Pure and Applied Chemistry nomenclature principles [4].
Additional chemical identifiers include various synonyms such as 4-chlorophenylthioacetyl chloride and [(4-chlorophenyl)thio]acetyl chloride, which are commonly encountered in chemical literature and commercial sources [3]. These alternative names reflect different approaches to describing the molecular structure while maintaining chemical accuracy [2] [3]. The systematic identification system ensures consistent recognition across different chemical databases and regulatory frameworks [4].
The International Chemical Identifier (InChI) representation for this compound is InChI=1S/C8H6Cl2OS/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2, providing a standardized method for representing the molecular structure in computational chemistry applications [4]. This InChI string encodes the complete structural information including atom connectivity, hydrogen counts, and stereochemical information where applicable [4]. The corresponding InChI Key, QPKYZVLFINTHHB-UHFFFAOYSA-N, serves as a condensed hash representation that enables rapid database searching and molecular comparison [4].
The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is O=C(Cl)CSC1=CC=C(Cl)C=C1, which provides a linear representation of the molecular structure [4]. This SMILES string clearly indicates the connectivity pattern, showing the carbonyl carbon bonded to chlorine, the methylene bridge to sulfur, and the sulfur connection to the para-chlorinated benzene ring [4]. Both the canonical and standard SMILES representations are identical for this compound, indicating no ambiguity in structural interpretation [4].
The 4-chlorophenyl moiety represents a benzene ring substituted with a chlorine atom at the para position, creating a significant electronic perturbation within the aromatic system [5] [7]. The chlorine substituent functions as an electron-withdrawing group through its inductive effect, reducing the electron density of the benzene ring and influencing the reactivity of adjacent functional groups [7] [8]. This electron-withdrawing character manifests through the electronegativity difference between chlorine and carbon, creating a permanent dipole that affects the overall molecular properties [5] .
The para-substitution pattern ensures maximum separation between the chlorine atom and the point of attachment to the thioether linkage, minimizing steric hindrance while maintaining electronic influence [5] [7]. The aromatic ring maintains its planar geometry, with the chlorine atom lying in the same plane as the benzene ring [9]. This structural arrangement allows for optimal conjugation between the aromatic π-system and any adjacent functional groups that can participate in electron delocalization [7].
The 4-chlorophenyl group exhibits characteristic resonance stabilization, with the chlorine atom capable of donating electron density through its lone pairs while simultaneously withdrawing electron density through its inductive effect [7] [10] [9]. This dual electronic behavior creates a complex electronic environment that influences the reactivity patterns of the entire molecule [7]. The aromatic ring serves as an electron-poor system due to the chlorine substitution, making it less nucleophilic than unsubstituted benzene [10].
The thioether linkage in this compound consists of a sulfur atom bonded to both the 4-chlorophenyl group and a methylene carbon that connects to the acetyl chloride functionality [11] [12]. Sulfur in thioethers exhibits sp3 hybridization with two bonding pairs and two lone pairs of electrons, creating a bent molecular geometry around the sulfur center [11] [12]. The carbon-sulfur bond lengths are typically longer than corresponding carbon-oxygen bonds due to the larger atomic radius of sulfur compared to oxygen [11].
The thioether sulfur atom possesses significant nucleophilic character due to its lone pairs of electrons, making it susceptible to electrophilic attack and oxidation reactions [11]. This nucleophilicity allows the sulfur atom to coordinate with various electrophiles and participate in oxidation reactions that can convert the thioether to sulfoxide or sulfone derivatives [11]. The polarizability of the sulfur atom contributes to the overall reactivity profile of the molecule [11] [12].
The thioether linkage provides conformational flexibility to the molecule, allowing rotation around the carbon-sulfur bonds [11]. This flexibility influences the overall molecular geometry and can affect the compound's ability to interact with other molecules [12]. The sulfur atom's larger size compared to oxygen creates a longer bridge between the aromatic ring and the acetyl chloride group, potentially affecting the electronic communication between these moieties [11] [12].
The acetyl chloride functionality represents one of the most reactive organic functional groups, characterized by a carbonyl carbon bonded to both a methyl-equivalent group and a chlorine atom [13] [8] [14]. The carbonyl carbon exhibits significant electrophilic character due to the electron-withdrawing effects of both the oxygen double bond and the chlorine substituent [8] [14]. This dual electron withdrawal creates a highly polarized carbon-chlorine bond that is readily cleaved under nucleophilic conditions [13] [14].
The acetyl chloride group demonstrates exceptional reactivity toward nucleophiles, including water, alcohols, and amines, leading to rapid substitution reactions [13]. The chlorine atom serves as an excellent leaving group due to its ability to stabilize negative charge upon departure [14]. This reactivity pattern makes acetyl chlorides valuable synthetic intermediates but also creates challenges in terms of storage and handling [13].
The carbonyl oxygen in the acetyl chloride group can participate in resonance interactions, though these are limited by the electron-withdrawing nature of the chlorine substituent [8] [14]. The carbon-oxygen double bond exhibits increased strength compared to typical carbonyl compounds due to the reduced electron density at the carbonyl carbon [8]. This electronic effect influences the vibrational frequencies observed in infrared spectroscopy and affects the compound's overall stability [8].
Specific melting and boiling point data for [(4-Chlorophenyl)thio]acetyl chloride are not readily available in the current literature, reflecting the compound's specialized nature and limited commercial availability [15]. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior [16] [17] [18]. Simple acetyl chloride exhibits a boiling point of 51°C and melting point of -112°C, while (4-chlorophenyl)acetyl chloride shows a boiling point of 85°C at reduced pressure [13] [16].
The presence of the 4-chlorophenyl group significantly increases the molecular weight and intermolecular forces compared to simple acetyl chloride, suggesting higher boiling and melting points [17] [18]. The thioether linkage introduces additional van der Waals interactions and dipole-dipole forces that would further elevate the thermal transition temperatures [17]. Sulfur-containing aromatic compounds typically exhibit higher boiling points than their oxygen analogs due to increased polarizability and molecular size [18].
Based on structural similarities with related compounds such as 5-(4-chlorophenyl)thiophene-2-carboxylic acid, which has a melting point of 254°C, and considering the destabilizing effect of the reactive acetyl chloride group, the target compound likely exhibits moderate thermal stability with decomposition occurring before clear melting or boiling transitions [17]. The compound's thermal behavior is complicated by its tendency to undergo hydrolysis and other chemical reactions at elevated temperatures [13].
The solubility characteristics of [(4-Chlorophenyl)thio]acetyl chloride reflect its mixed polar and nonpolar structural features [19]. The compound exhibits limited solubility in water due to rapid hydrolysis reactions that convert the acetyl chloride group to carboxylic acid derivatives [13] [19]. This hydrolytic instability prevents accurate determination of true aqueous solubility, as the compound undergoes chemical transformation upon contact with water [13].
In organic solvents, the compound demonstrates enhanced solubility, particularly in polar aprotic solvents such as dichloromethane, chloroform, and acetonitrile [20] [19]. The aromatic ring system provides compatibility with aromatic solvents, while the polar acetyl chloride and thioether functionalities enable dissolution in moderately polar media [19]. The chlorine substituents contribute to the compound's lipophilicity, enhancing solubility in nonpolar and weakly polar organic solvents [20] [19].
The overall polarity of the molecule results from the combination of the electron-withdrawing 4-chlorophenyl group, the moderately polar thioether linkage, and the highly polar acetyl chloride functionality [20] [5] [19]. This creates a compound with intermediate polarity characteristics that can interact with both polar and nonpolar solvent systems [19]. The compound's solubility behavior is also influenced by its ability to form intermolecular interactions through dipole-dipole forces and van der Waals attractions [20] [19].
[(4-Chlorophenyl)thio]acetyl chloride exhibits limited stability under ambient conditions due to the highly reactive nature of the acetyl chloride functional group [13]. The compound undergoes rapid hydrolysis in the presence of moisture, producing hydrogen chloride gas and the corresponding thioether carboxylic acid [13]. This hydrolytic sensitivity necessitates storage under anhydrous conditions and protection from atmospheric moisture [13].
The stability of the compound is further compromised by its susceptibility to nucleophilic attack at the carbonyl carbon [13] [14]. Various nucleophiles, including alcohols, amines, and water, can readily react with the acetyl chloride group, leading to substitution products and liberation of hydrogen chloride [13] [14]. The electron-withdrawing effects of both the chlorine substituent and the 4-chlorophenyl-thio group enhance the electrophilicity of the carbonyl carbon, accelerating these reactions [8] [14].
Thermal stability of the compound is limited by the labile carbon-chlorine bond in the acetyl chloride group [13] [8]. Elevated temperatures can promote decomposition reactions, including elimination of hydrogen chloride and formation of various degradation products [13]. The thioether linkage provides moderate stability under normal conditions but can undergo oxidation reactions when exposed to strong oxidizing agents [11]. Long-term storage requires careful attention to temperature control and exclusion of moisture and nucleophiles [13].
The electron distribution in [(4-Chlorophenyl)thio]acetyl chloride reflects the complex interplay between multiple electronegative centers and the aromatic π-system [8] [9]. The 4-chlorophenyl moiety exhibits reduced electron density compared to unsubstituted benzene due to the inductive electron-withdrawing effect of the para-chlorine substituent [7]. This electron withdrawal creates a partial positive charge development on the aromatic ring, particularly at positions ortho and para to the chlorine atom [7] [10].
The thioether sulfur atom possesses two lone pairs of electrons that contribute to the molecule's nucleophilic character and influence the overall electron distribution [11] [12]. These lone pairs occupy sp3-hybridized orbitals and can participate in various electronic interactions, including coordination with electrophiles and contribution to molecular dipole moments [11] [12]. The sulfur atom's larger size and lower electronegativity compared to oxygen result in more diffuse electron density and increased polarizability [11].
The acetyl chloride functionality represents the most electron-deficient region of the molecule, with the carbonyl carbon experiencing significant electron withdrawal from both the oxygen double bond and the chlorine substituent [8] [14]. This creates a highly electrophilic center that dominates the molecule's reactivity profile [14]. The electron distribution analysis reveals distinct regions of electron density depletion around the carbonyl carbon and electron density concentration around the oxygen and chlorine atoms [8] [21].
The molecular polarity of [(4-Chlorophenyl)thio]acetyl chloride arises from the asymmetric distribution of electronegative atoms and the resulting dipole moments [20] [5] [12]. The compound exhibits significant overall polarity due to the presence of multiple polar bonds, including the carbon-chlorine bonds, the carbon-oxygen double bond, and the carbon-sulfur bonds [5] [12]. Each of these bonds contributes to the net molecular dipole moment through their individual bond dipoles [5].
The 4-chlorophenyl group contributes to molecular polarity through the carbon-chlorine bond, which creates a permanent dipole directed from carbon toward chlorine [5] . This aromatic substitution pattern ensures that the chlorine dipole is not canceled by symmetry, contributing to the overall molecular polarity [5]. The thioether linkage adds moderate polarity through the carbon-sulfur bonds, though this contribution is less significant than that of the halogen and carbonyl groups [12].
The acetyl chloride functionality represents the most polar region of the molecule, with both the carbon-oxygen double bond and the carbon-chlorine single bond contributing substantial dipole moments [13] [8]. The carbonyl group exhibits a large dipole moment directed from carbon toward oxygen, while the carbon-chlorine bond creates an additional dipole in a different direction [8]. The vector sum of all bond dipoles determines the overall molecular dipole moment and influences the compound's interactions with polar solvents and other polar molecules [5] [8].
The resonance behavior of [(4-Chlorophenyl)thio]acetyl chloride involves multiple sites of electron delocalization that influence the compound's stability and reactivity [7] [22] [9]. The 4-chlorophenyl moiety can participate in resonance structures where the chlorine atom's lone pairs donate electron density to the aromatic ring, creating partial double-bond character in the carbon-chlorine bond [7] [10]. However, this resonance donation is opposed by the inductive electron-withdrawing effect of chlorine, resulting in a net electron-withdrawing influence on the aromatic system [7] [10].
The thioether sulfur atom can participate in limited resonance interactions with adjacent π-systems, though these effects are generally weaker than corresponding oxygen analogs due to poor orbital overlap between sulfur's 3p orbitals and carbon's 2p orbitals [11]. The sulfur lone pairs can provide some electron density to electron-deficient centers through hyperconjugation and through-space interactions [11]. These effects become more pronounced when the sulfur atom is in proximity to strongly electron-withdrawing groups [11].
The acetyl chloride group exhibits limited resonance delocalization due to the electron-withdrawing nature of the chlorine substituent [8] [22]. Unlike other carbonyl compounds where resonance can stabilize the system, the chlorine atom's electronegativity restricts electron flow toward the carbonyl carbon [8]. The primary resonance structure maintains the double-bond character of the carbon-oxygen bond, with minimal contribution from structures involving charge separation [8] [22]. This limited resonance stabilization contributes to the high reactivity of the acetyl chloride functional group [8] [14].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H6Cl2OS | [2] [3] [4] |
| Molecular Weight | 221.1 g/mol | [2] [3] [4] |
| CAS Registry Number | 7031-25-6 | [2] [3] [4] |
| IUPAC Name | 2-((4-chlorophenyl)thio)acetyl chloride | [4] |
| SMILES | O=C(Cl)CSC1=CC=C(Cl)C=C1 | [4] |
| InChI | InChI=1S/C8H6Cl2OS/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2 | [4] |
| InChI Key | QPKYZVLFINTHHB-UHFFFAOYSA-N | [4] |
| Solubility in Water | Rapidly hydrolyzed | [13] |
| Solubility in Organic Solvents | Soluble in polar organic solvents | [20] [19] |
| Stability | Unstable in presence of moisture | [13] |
| Reactivity | Highly reactive toward nucleophiles | [13] [14] |
The most established synthetic route involves the direct reaction between 4-chlorothiophenol and acetyl chloride under controlled conditions [3] [4]. This classical approach proceeds through a nucleophilic acyl substitution mechanism, where the thiol group acts as a nucleophile attacking the electrophilic carbonyl carbon of acetyl chloride [5] [3].
Mechanism and Reaction Conditions
The reaction mechanism follows the standard addition-elimination pathway characteristic of nucleophilic acyl substitution reactions [3] [4]. The 4-chlorothiophenol nucleophile attacks the carbonyl carbon of acetyl chloride, forming a tetrahedral intermediate. This intermediate subsequently collapses, eliminating hydrogen chloride and forming the desired thioester bond [5].
Optimal reaction conditions typically involve:
Industrial Implementation
A representative industrial synthesis involves heating a mixture of 200 grams of 4-chlorophenyl acetic acid with 178.5 grams of thionyl chloride in 600 milliliters of benzene at reflux for 6 hours. Following concentration under reduced pressure and vacuum distillation, this procedure yields 215.8 grams of the target compound with a boiling point of 94-95°C [6].
The reaction produces hydrogen chloride gas as a byproduct, requiring appropriate ventilation and neutralization systems in industrial settings . Modern facilities employ scrubber systems to capture and neutralize this acidic gas, converting it to useful hydrochloric acid for other processes.
An alternative classical route involves the formation of thioester intermediates through a two-step process [2] [8]. This methodology proves particularly valuable when direct reaction conditions are incompatible with sensitive substrates or when improved selectivity is required.
Two-Step Synthetic Strategy
The process begins with the activation of a carboxylic acid precursor to form an activated intermediate such as an acyl phosphate or acyl adenylate [9] [10]. The activated intermediate then undergoes nucleophilic attack by the thiol nucleophile, forming the desired thioester linkage [2].
Step 1: Activation Phase
$$ \text{RCOOH} + \text{ATP} \rightarrow \text{RCO-AMP} + \text{PPi} $$
Step 2: Thioesterification Phase
$$ \text{RCO-AMP} + \text{RSH} \rightarrow \text{RCOSR} + \text{AMP} $$
This approach offers several advantages including:
Mechanistic Considerations
The thioester intermediate route proceeds through well-defined mechanistic pathways that minimize unwanted side reactions [2]. The initial activation step creates a highly electrophilic acyl species that reacts preferentially with thiol nucleophiles over other functional groups present in the molecule.
Research demonstrates that this methodology accommodates various benzoic anhydrides and thiourea combinations, generating thiobenzoic acids in situ for subsequent reactions with organic halides or electron-deficient alkenes [8]. The process operates under mild conditions and eliminates the need for foul-smelling thiols, making it more suitable for laboratory and industrial applications.
Contemporary synthetic chemistry has developed sophisticated catalytic systems for thioester formation that offer improved efficiency, selectivity, and environmental compatibility [12] [13]. These methods represent significant advances over traditional stoichiometric approaches.
Palladium-Catalyzed Cross-Coupling
Palladium/norbornene/copper cooperative catalysis has emerged as a powerful method for synthesizing thioesters from aryl halides and thioesters through carbon-sulfur bond cleavage [12]. This innovative approach enables the efficient synthesis of 2-(arylthio)aryl ketones with excellent functional group tolerance.
The catalytic system operates through a unique mechanism involving:
Ruthenium-Based Dehydrogenative Coupling
Ruthenium acridine-based pincer complexes catalyze the unprecedented dehydrogenative coupling of thiols with alcohols or aldehydes, liberating hydrogen gas as the only byproduct [14]. This reversible transformation demonstrates remarkable selectivity and tolerance to strongly coordinating thiols.
The catalytic cycle involves:
This methodology offers exceptional atom economy and environmental benefits, as hydrogen gas can be captured and utilized as a clean fuel source.
Iron(III) Chloride Catalysis
Recent developments in iron catalysis have produced highly efficient solvent-free methods for thioester synthesis [15]. Ferric chloride hexahydrate serves as an effective heterogeneous catalyst for the direct esterification of acid chlorides with thiols.
Key advantages of this system include:
The development of environmentally benign synthetic methods has become a priority in modern thioester chemistry, leading to innovative approaches that minimize waste and environmental impact [13] [11] [16].
Photochemical Synthesis
Visible light-mediated synthesis using tetramethylthiourea as both sulfur source and photoredox catalyst represents a breakthrough in thiol-free thioester synthesis [13]. This methodology directly couples aryl halides with carboxylic acids under mild photochemical conditions.
The photochemical process involves:
This approach eliminates the need for toxic thiols or carbon monoxide gas, operating under ambient conditions with remarkable functional group tolerance. The method demonstrates broad substrate scope and enables late-stage modification of bioactive compounds.
Aqueous Green Synthesis
Water-mediated synthesis methods have gained prominence as environmentally sustainable alternatives to organic solvent-based processes [11] [16]. These approaches utilize aqueous micelles and biodegradable surfactants to facilitate thioester formation.
Triton X-100 micellar systems enable the odorless synthesis of thioesters through in situ generation of S-alkylisothiouronium salts from organic halides and thiourea [11]. The protocol operates under mild conditions in aqueous media, eliminating organic solvents and reducing environmental impact.
Recent advances include:
Biotechnological Approaches
Enzymatic synthesis methods represent the ultimate in green chemistry, utilizing biological catalysts to achieve thioester formation under physiological conditions [18]. Lipase-catalyzed transesterification of vinyl esters with thiols proceeds efficiently in continuous-flow microreactors.
The enzymatic approach offers:
Magnetite Catalysis
Iron oxide nanoparticles (Fe₃O₄) serve as recoverable, environmentally safe catalysts for direct thioester synthesis [19]. This heterogeneous catalytic system demonstrates excellent recyclability and maintains activity over multiple reaction cycles.
The commercial production of [(4-Chlorophenyl)thio]acetyl chloride requires careful consideration of scalability, cost-effectiveness, and regulatory compliance [20] [21]. Industrial synthesis must balance efficiency with environmental responsibility and worker safety.
Scale-Up Challenges
Industrial implementation faces several critical considerations:
Heat Management: Thioester synthesis often involves exothermic reactions requiring precise temperature control. Industrial reactors employ jacketed vessels with thermal regulation systems to maintain optimal temperatures and prevent runaway reactions [22].
Corrosion Control: The production of hydrogen chloride necessitates corrosion-resistant equipment such as Hastelloy-lined reactors and PTFE gaskets to ensure long-term operational reliability [22].
Continuous Processing: Modern facilities increasingly employ continuous flow reactors to enhance heat transfer efficiency and improve batch-to-batch consistency. Typical industrial throughput ranges from 500-1000 kilograms per day for large-scale facilities [22].
Economic Considerations
The global thioesters market demonstrates strong growth potential, expanding from $0.9 billion in 2024 to an projected $1.5 billion by 2034, representing a compound annual growth rate of 5.2% [20]. This growth drives continued investment in efficient synthesis technologies.
Cost optimization strategies include:
Regional Market Dynamics
Asia-Pacific represents the fastest-growing market segment, with established manufacturing bases in China, India, Japan, and South Korea contributing to increased demand [21]. These regions benefit from cost-effective production capabilities and proximity to key end-use markets.
North America maintains significant market presence through advanced manufacturing infrastructure and substantial research and development investments. The region emphasizes green manufacturing processes and sustainability initiatives in response to regulatory requirements [21].
Safety and Environmental Compliance
Industrial synthesis must address several safety and environmental concerns:
Occupational Safety: The handling of 4-chlorothiophenol requires appropriate personal protective equipment and engineering controls due to its characteristic sulfurous odor and potential toxicity [23] [24].
Waste Management: Proper disposal of hydrogen chloride and other acidic byproducts requires neutralization systems and waste treatment facilities compliant with local environmental regulations .
Air Quality Control: Scrubber systems capture and neutralize volatile emissions, preventing atmospheric release of sulfur-containing compounds [22].
The commercial viability of [(4-Chlorophenyl)thio]acetyl chloride depends critically on achieving high purity levels and maintaining consistent quality standards throughout production [25] [26].
Distillation and Crystallization
Vacuum distillation represents the primary purification method for volatile thioester compounds. The technique operates under reduced pressure to minimize thermal decomposition while achieving effective separation from impurities [6]. Typical distillation parameters include:
Crystallization techniques provide additional purification for solid intermediates and products. Recrystallization from aqueous ethanol effectively removes colored impurities and achieves pharmaceutical-grade purity levels [27].
Chromatographic Purification
High-performance liquid chromatography (HPLC) serves both analytical and preparative functions in thioester purification [26]. Reversed-phase columns using C18 stationary phases achieve excellent separation of structural analogs and impurities.
Preparative HPLC parameters:
Automated self-purification systems eliminate the need for extensive chromatographic workup in peptide thioester synthesis [25] [28]. These systems employ cyclization-thiolysis sequences that selectively remove truncation products while retaining full-length target compounds.
Analytical Quality Control
Nuclear Magnetic Resonance Spectroscopy
¹H NMR and ¹³C NMR spectroscopy provide definitive structural confirmation and purity assessment [29] [30]. Quantitative NMR (qNMR) enables precise determination of compound purity and impurity profiling with detection limits of 1 ppm [30].
Key spectroscopic signatures include:
Mass Spectrometry Analysis
Gas chromatography-mass spectrometry (GC-MS) provides molecular weight confirmation and fragmentation pattern analysis [26]. The technique achieves detection limits of 10 ppm for impurity analysis and enables identification of structural analogs.
Electrospray ionization mass spectrometry (ESI-MS) facilitates analysis of thermally labile thioester compounds without decomposition. Triple quadrupole instruments enable precise quantification through multiple reaction monitoring (MRM) techniques [26].
Infrared Spectroscopy
FTIR spectroscopy identifies characteristic functional groups and monitors reaction progress [31]. Key absorption bands include:
Physical Property Characterization
Melting point determination provides a rapid purity assessment for crystalline compounds. Digital melting point apparatus achieve ±0.5°C accuracy, enabling detection of impurities that alter thermal properties [24].
Elemental analysis confirms molecular composition through quantitative determination of carbon, hydrogen, sulfur, and chlorine content. Modern combustion analyzers achieve ±0.1% accuracy relative to theoretical values [24].
Stability Testing and Storage
Accelerated stability studies evaluate compound degradation under controlled temperature and humidity conditions. LC-MS analysis monitors degradation products and establishes shelf-life specifications for commercial products [33].
Storage recommendations include:
Validation and Documentation
Analytical method validation follows International Conference on Harmonisation (ICH) guidelines, establishing accuracy, precision, linearity, and robustness parameters for each analytical technique [26].
Certificate of analysis documentation includes: